
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea (DFPU) is a synthetic compound that has been used in a variety of scientific research applications. It is an organofluorine compound that has been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of other compounds, such as contrast agents. DFPU has also been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has been studied for its potential applications in scientific research. It has been used in the synthesis of antifungal agents, such as caspofungin and itraconazole, which are used to treat fungal infections. It has also been used in the synthesis of contrast agents, such as gadolinium-based agents, which are used in magnetic resonance imaging (MRI). N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has also been studied for its potential applications in the synthesis of other compounds, such as fluoroquinolones, which are used to treat bacterial infections.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea is not yet fully understood. It is believed that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea binds to proteins in the cell membrane and alters their structure, leading to changes in the cell’s behavior. This could lead to changes in cell proliferation, apoptosis, and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea are not yet fully understood. However, it is believed that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea may have anti-inflammatory, anti-cancer, and anti-fungal properties. It is also believed that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea may have the potential to inhibit the growth of certain bacteria.
Advantages and Limitations for Laboratory Experiments
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low potential for environmental contamination. However, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has several limitations for laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.
Future Directions
The potential applications of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea in scientific research are still being explored. Future research could focus on further understanding its mechanism of action, exploring its potential anti-inflammatory, anti-cancer, and anti-fungal properties, and studying its potential to inhibit the growth of certain bacteria. Additionally, future research could focus on exploring the potential of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea in the synthesis of other compounds, such as fluoroquinolones. Finally, future research could focus on exploring the potential of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea in other applications, such as the synthesis of contrast agents.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea is typically achieved through a three-step procedure. The first step involves the reaction of 2,4-difluorobenzaldehyde with 2-pyridine-methanol. The second step involves the reaction of the resulting product with pyridine hydrochloride. Finally, the third step involves the reaction of the resulting product with urea.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAHFNOLSNJKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2946278.png)

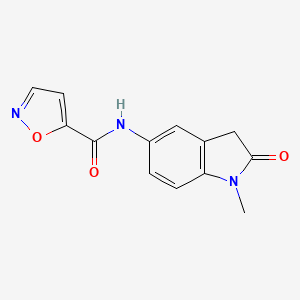
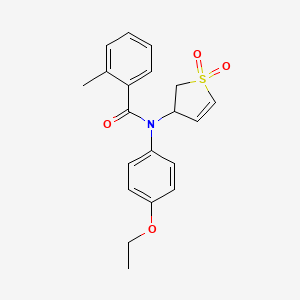
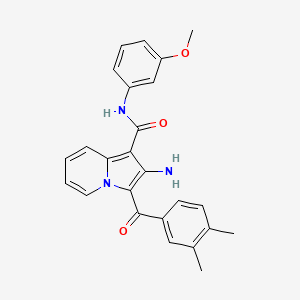

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)
![N-(4-bromobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2946289.png)
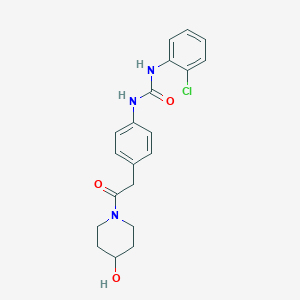
![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)
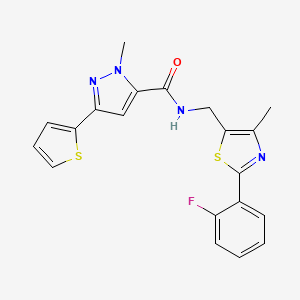
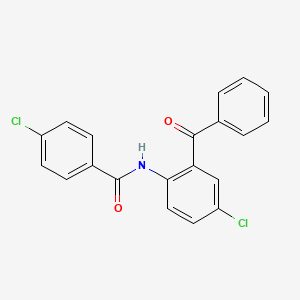
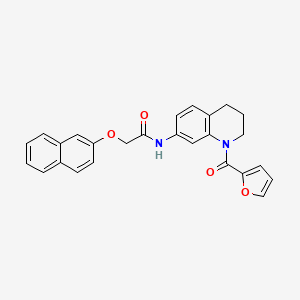
![6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2946300.png)